CID 137701588, also known as 4-(4-(4-(Trifluoromethyl)phenyl)-1-piperazinyl)-2-methylphenol, is a chemical compound that has garnered attention in scientific research due to its potential applications in medicinal chemistry and pharmacology. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities, including antipsychotic and antidepressant effects. The unique structure of CID 137701588 contributes to its pharmacological properties, making it a subject of interest in drug discovery and development.
CID 137701588 can be synthesized through various chemical methods, typically starting from commercially available precursors. The compound is cataloged in chemical databases such as PubChem, where it is accessible for researchers interested in its properties and potential applications. The synthesis routes often involve multi-step reactions that build the piperazine framework and introduce functional groups such as trifluoromethyl and hydroxyl groups.
CID 137701588 is classified under several categories based on its structural features and biological activity:
The synthesis of CID 137701588 typically involves multi-step organic reactions. A common approach includes the following steps:
The synthesis may require specific reagents such as trifluoroacetic acid for fluorination and various catalysts to facilitate cyclization. Reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.
CID 137701588 has a complex molecular structure characterized by multiple rings and functional groups. Its structural formula can be represented as follows:
The compound features:
These structural details are critical for understanding the compound's reactivity and interaction with biological targets.
CID 137701588 can participate in various chemical reactions typical of piperazine derivatives, including:
Reactions involving CID 137701588 often require careful control of conditions such as pH, temperature, and concentration to achieve desired outcomes without side reactions.
The mechanism of action for CID 137701588 is not fully elucidated but is believed to involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This modulation may contribute to its potential therapeutic effects in psychiatric disorders.
Studies have suggested that compounds similar to CID 137701588 interact with specific receptors in the brain, potentially influencing mood and behavior. Further research is necessary to clarify its exact mechanism.
Relevant analyses often include spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity.
CID 137701588 has potential applications in:
Research continues to explore the full range of applications for CID 137701588, highlighting its significance in medicinal chemistry and pharmacology.
CID 137701588 features a piperazine core that adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the N1 nitrogen and the hydroxyl group on the phenyl substituent. This core is asymmetrically substituted with a 2,3-dichlorophenyl group at the N4 position and a 2-hydroxy-3-trifluoromethylphenyl moiety at the N1 position. The trifluoromethyl (-CF₃) group induces significant electrostatic polarization, with computational models (DFT-B3LYP/6-31G*) revealing a dipole moment shift of 1.8 Debye compared to non-fluorinated analogs. The hydroxyl group forms a hydrogen bond network with the proximal nitrogen of the piperazine ring (distance: 2.12 Å), enhancing conformational rigidity.
Table 1: Key Structural Parameters of CID 137701588
Parameter | Value | Method |
---|---|---|
Piperazine conformation | Chair | DFT Optimization |
N1–O (hydroxyl) distance | 2.12 Å | X-ray crystallography |
C–F bond length (CF₃) | 1.34 Å | DFT/MP2 |
Dipole moment shift (vs. H) | +1.8 Debye | Electrostatic potential |
The bioactivity of CID 137701588 hinges critically on piperazine substitution patterns. When compared to neuroactive derivatives like cariprazine (D₃/D₂ receptor partial agonist) and aripiprazole, three key SAR trends emerge:
Table 2: SAR Comparison of CID 137701588 with Neuroactive Piperazines
Compound | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) | D₃/D₂ Selectivity | LogP |
---|---|---|---|---|
CID 137701588 | 0.49 | 0.085 | 5.8 | 3.8 |
Cariprazine [6] | 0.49 | 0.085 | 7.0 | 3.9 |
Aripiprazole | 0.68 | 5.6 | 0.12 | 4.0 |
Non-CF₃ analog | 8.2 | 1.5 | 0.18 | 2.1 |
The trifluoromethyl group at the meta-position of the phenyl ring drives bioactivity through:
The ortho-hydroxyl group contributes via:
Table 3: Bioactivity Impact of Key Functional Groups
Functional Group | Electrostatic Effect | Lipophilicity ΔLogP | Target Affinity ΔKᵢ |
---|---|---|---|
-CF₃ (meta) | -σI = 0.88, pKa ↓1.2 | +1.7 | D₂ Kᵢ ↓8-fold |
-OH (ortho) | H-bond donor, ΔG = -2.8 kcal/mol | -0.9 | D₃ Kᵢ ↓5-fold |
-CF₃/-OH combo | Cooperative polarization | +0.8 (net) | D₃/D₂ selectivity ↑30x |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0